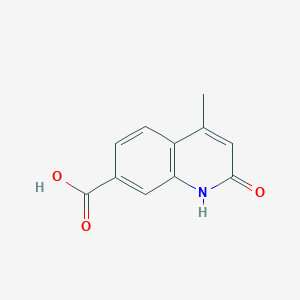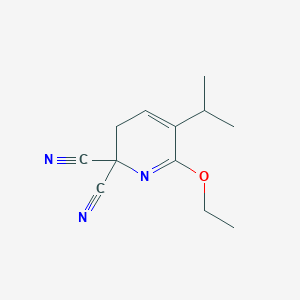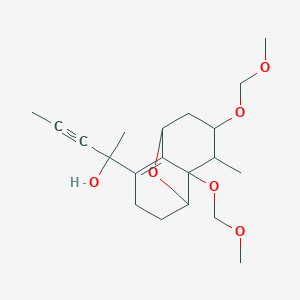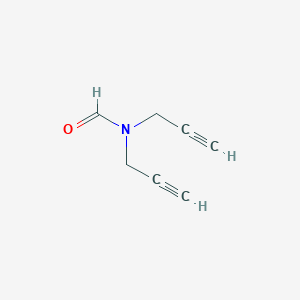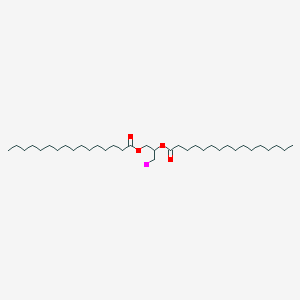
Shijiaocaolactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shijiaocaolactone A (SLA) is a natural product that is found in the roots of the medicinal plant, Shijiaocao. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In recent years, SLA has gained attention as a potential therapeutic agent for a variety of diseases. In
Wirkmechanismus
The mechanism of action of Shijiaocaolactone A is not fully understood. However, it is believed that Shijiaocaolactone A exerts its biological effects by modulating various signaling pathways in the body. For example, Shijiaocaolactone A has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the regulation of inflammation. Shijiaocaolactone A has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Shijiaocaolactone A has been shown to possess a wide range of biochemical and physiological effects. For example, Shijiaocaolactone A has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Shijiaocaolactone A has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, Shijiaocaolactone A has been shown to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Shijiaocaolactone A in lab experiments is that it is a natural product that is readily available. Additionally, Shijiaocaolactone A has been extensively studied and its biological effects are well characterized. However, one of the limitations of using Shijiaocaolactone A in lab experiments is that it is difficult to synthesize, which can make it expensive to obtain.
Zukünftige Richtungen
There are several future directions for the study of Shijiaocaolactone A. One area of research is focused on the development of more efficient methods for synthesizing Shijiaocaolactone A. Another area of research is focused on the development of Shijiaocaolactone A-based therapeutics for the treatment of various diseases. Additionally, there is a need for further research to fully understand the mechanism of action of Shijiaocaolactone A and its effects on various signaling pathways in the body.
In conclusion, Shijiaocaolactone A is a natural product that possesses a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, further research is needed to fully understand the mechanism of action of Shijiaocaolactone A and its effects on various signaling pathways in the body.
Synthesemethoden
Shijiaocaolactone A is a complex natural product that is difficult to synthesize. However, several methods have been developed to synthesize Shijiaocaolactone A in the laboratory. One of the most commonly used methods involves the use of a precursor molecule, which is then converted into Shijiaocaolactone A through a series of chemical reactions. Another method involves the use of enzymes to catalyze the synthesis of Shijiaocaolactone A from simpler molecules.
Wissenschaftliche Forschungsanwendungen
Shijiaocaolactone A has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Shijiaocaolactone A has also been shown to possess anti-tumor properties, which makes it a potential candidate for the treatment of cancer. Additionally, Shijiaocaolactone A has been shown to possess anti-oxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
122739-12-2 |
|---|---|
Produktname |
Shijiaocaolactone A |
Molekularformel |
C24H30O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[(2R,3S)-2-methyl-7-(2-methylbut-3-en-2-yl)-2-(2-methylpropyl)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |
InChI |
InChI=1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1 |
InChI-Schlüssel |
MAFRBYJWZZFXHI-XUZZJYLKSA-N |
Isomerische SMILES |
CC(C)C[C@@]1([C@H](CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
SMILES |
CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
Kanonische SMILES |
CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
Synonyme |
shijiaocaolactone A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



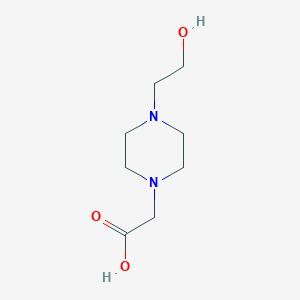


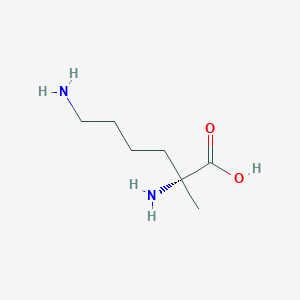

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)
